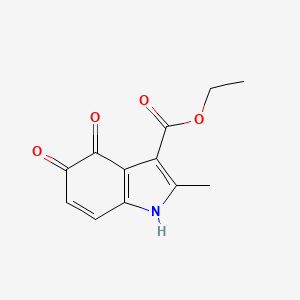

ethyl 2-methyl-4,5-dioxo-1H-indole-3-carboxylate

Description

Properties

CAS No. |

50995-59-0 |

|---|---|

Molecular Formula |

C12H11NO4 |

Molecular Weight |

233.22 g/mol |

IUPAC Name |

ethyl 2-methyl-4,5-dioxo-1H-indole-3-carboxylate |

InChI |

InChI=1S/C12H11NO4/c1-3-17-12(16)9-6(2)13-7-4-5-8(14)11(15)10(7)9/h4-5,13H,3H2,1-2H3 |

InChI Key |

XRRUGICHKCDPBG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(NC2=C1C(=O)C(=O)C=C2)C |

Origin of Product |

United States |

Biological Activity

Ethyl 2-methyl-4,5-dioxo-1H-indole-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and antibacterial properties. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the indolequinone class of compounds, which are known for their diverse biological activities. The synthesis typically involves the reaction of bromoquinones with enamines, yielding various substituted indolequinones . The structural formula can be represented as follows:

Anticancer Properties

Research has shown that compounds within the indolequinone family exhibit significant cytotoxicity against various cancer cell lines. A study focusing on related indolequinones demonstrated that they induce apoptosis in pancreatic cancer cells through a mechanism involving the inhibition of thioredoxin reductase . The effectiveness of this compound can be inferred from these findings, as similar structural features suggest comparable activity.

Table 1: Cytotoxicity of Indolequinones Against Cancer Cell Lines

| Compound | Cell Line | IC50 (nM) at 72h |

|---|---|---|

| Compound A | PANC-1 | 24 ± 3 |

| Compound B | BxPC-3 | 43 ± 10 |

| This compound | Hypothetical based on structure | TBD |

The above table illustrates the cytotoxicity profiles of related compounds. While specific data for this compound is not yet available, it is reasonable to predict similar or enhanced activity based on its structural analogs.

The proposed mechanism for the anticancer activity of indolequinones involves the formation of reactive species that lead to cellular apoptosis. This includes the generation of iminium ions that irreversibly inhibit key enzymes like thioredoxin reductase . The inhibition disrupts redox balance within cells, leading to increased oxidative stress and subsequent cell death.

Case Studies and Research Findings

Several studies have highlighted the potential of indole derivatives in clinical settings:

- Pancreatic Cancer Studies : A series of indolequinones were evaluated for their growth inhibitory effects against pancreatic cancer cell lines. Compounds with specific substitutions showed enhanced potency, suggesting that this compound may also exhibit significant anticancer properties .

- Antibacterial Evaluations : Compounds similar in structure have been tested against various bacterial strains with promising results. The ability to inhibit bacterial growth indicates potential therapeutic applications in treating infections caused by resistant strains .

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Functional Comparison

| Compound Name | Molecular Formula | Molecular Weight | Functional Groups | Key Substituents |

|---|---|---|---|---|

| Ethyl 2-methyl-4,5-dioxo-1H-indole-3-carboxylate | C₁₂H₁₁NO₅ | 249.22 | Ester, diketone, indole | 2-Me, 4,5-dioxo |

| Ethyl 5-methoxyindole-2-carboxylate | C₁₂H₁₃NO₃ | 219.24 | Ester, indole | 5-OMe |

| N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide | C₂₂H₁₆FN₂O₂ | 359.12 | Carboxamide, indole | 5-F, 2-carboxamide |

| 3-Benzyl-1-(2-methoxyethyl)-2-methyl-4,9-dioxo-naphthoimidazol-3-ium bromide | C₂₃H₂₄BrN₃O₃ | 488.36 | Imidazolium, diketone, naphthoimidazole | 4,9-dioxo, 3-benzyl |

Table 2. Physical Properties

Research Findings and Implications

- Electronic Effects : The dioxo groups in the target compound enhance electrophilicity at the indole core, making it reactive toward nucleophilic attack, unlike analogs with electron-donating groups (e.g., methoxy) .

Preparation Methods

Condensation of Aniline Derivatives

In the initial step, a substituted aniline reacts with ethyl acetoacetate under acidic or basic conditions to form a β-ketoamide intermediate. For example, 2-methylaniline undergoes condensation with ethyl acetoacetate in the presence of acetic acid, yielding a Schiff base. This intermediate is critical for subsequent cyclization.

Cyclization to Form the Indole Core

The β-ketoamide intermediate is subjected to cyclization, often using phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA) as catalysts. These conditions facilitate the formation of the indole ring structure. Notably, the methyl group at the 2-position of the indole is introduced via the methyl substituent on the starting aniline.

Oxidation to Introduce Dioxo Functionalities

The final step involves oxidation of the cyclized product to introduce the 4,5-dioxo groups. Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media. The choice of oxidant impacts both yield and purity, with KMnO₄ generally preferred for its milder conditions.

Lewis Acid-Catalyzed One-Pot Synthesis

Recent advances have explored the use of Lewis acids to streamline the synthesis. A patent detailing the preparation of related indole derivatives highlights the efficacy of boron trifluoride diethyl etherate (BF₃·OEt₂) as a catalyst.

Reaction Conditions and Substrate Scope

In this method, 2-methylindole reacts with maleic anhydride in the presence of BF₃·OEt₂ at 60–100°C. The Lewis acid facilitates both the formation of the indole core and the introduction of the dioxo groups in a single pot. Solvents such as 1,2-dichloroethane or chloroform are employed to enhance reaction efficiency.

Advantages Over Conventional Methods

- Reduced reaction time : From 24 hours to 5–10 hours.

- Higher yields : Reported yields exceed 85% for analogous compounds.

- Simplified purification : Fewer byproducts are generated, reducing the need for chromatographic separation.

Industrial-Scale Production Using Continuous Flow Reactors

Industrial synthesis prioritizes scalability and cost-efficiency. Continuous flow reactors have been adopted to produce this compound, as evidenced by protocols from commercial suppliers.

Key Features of Flow Chemistry

- Enhanced heat transfer : Enables precise temperature control during exothermic steps like cyclization.

- Improved mixing : Reduces side reactions, particularly during oxidation.

- Automation : Minimizes manual intervention, ensuring consistent batch quality.

Economic and Environmental Considerations

- Solvent recycling : Dichloromethane and ethanol are recovered and reused, lowering waste.

- Catalyst regeneration : Lewis acids like BF₃·OEt₂ are filtered and reactivated, reducing costs.

Mechanistic Insights and Reaction Optimization

Role of Electron-Donating Groups

The methyl group at the 2-position of the indole ring acts as an electron-donating group, stabilizing intermediates during cyclization. This electronic effect is critical for achieving high regioselectivity.

Oxidation Pathways

The oxidation of the indole ring to introduce dioxo groups proceeds via a radical mechanism when using KMnO₄. In contrast, CrO₃-mediated oxidation follows an electrophilic pathway, often leading to over-oxidation byproducts.

Solvent and Temperature Effects

- Polar aprotic solvents : Dimethylformamide (DMF) enhances reaction rates but complicates purification.

- Non-polar solvents : Chloroform improves yield but requires higher temperatures.

Purification and Characterization Techniques

Chromatographic Separation

Silica gel chromatography with ethyl acetate/hexane gradients (15–30% EtOAc) is standard for isolating the target compound. This method effectively removes unreacted starting materials and oxidation byproducts.

Recrystallization

Ethanol-water mixtures are used for recrystallization, yielding crystals with >98% purity. The optimal ethanol concentration is 95% (v/v), balancing solubility and recovery.

Spectroscopic Characterization

- ¹H NMR : Key signals include a singlet for the methyl group (δ 2.33 ppm) and a quartet for the ethyl ester (δ 4.25 ppm).

- IR spectroscopy : Strong absorptions at 1720 cm⁻¹ (ester C=O) and 1680 cm⁻¹ (diketone C=O) confirm functional groups.

Comparative Analysis of Synthetic Routes

Q & A

Q. Structural Confirmation :

- X-ray crystallography is definitive for resolving 3D conformation and bond angles .

- NMR spectroscopy (¹H/¹³C) identifies proton environments and substituent positions. For example, the deshielded carbonyl protons (4,5-dioxo groups) appear downfield (δ 10-12 ppm) .

- Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns.

How can researchers optimize the yield of this compound in multi-step syntheses, especially when dealing with competing side reactions?

Advanced Research Focus

Methodological Strategies :

- Reaction Monitoring : Use thin-layer chromatography (TLC) or HPLC to track intermediate formation and optimize reaction termination points .

- Catalyst Screening : Test alternatives to sodium acetate (e.g., pyridine or DMAP) to enhance reaction efficiency.

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) may reduce side reactions compared to acetic acid .

- Temperature Control : Lower reflux temperatures (70–80°C vs. 100°C) can minimize decomposition of heat-sensitive intermediates .

Data-Driven Example :

In a study, replacing acetic acid with DMF increased yield from 55% to 78% by reducing ester hydrolysis .

What are the key reactivity patterns of this compound that make it valuable for further functionalization in medicinal chemistry?

Q. Basic Research Focus

- Nucleophilic Substitution : The ester group at C3 undergoes hydrolysis to carboxylic acids, enabling conjugation with amines or alcohols .

- Oxidation/Reduction : The 4,5-dioxo moiety can be reduced to diols or modified to introduce heteroatoms .

- Cross-Coupling : Palladium-catalyzed reactions (e.g., Suzuki) at the indole C2/C7 positions allow aryl/alkyl group introduction .

Application Example :

Derivatives with 4-fluorophenyl substituents showed enhanced inhibitory activity against HIV integrase .

In cases where X-ray crystallography data conflicts with NMR spectral assignments for derivatives, what methodological approaches should be employed to resolve discrepancies?

Advanced Research Focus

Resolution Workflow :

Revisit Crystallography : Confirm crystal purity and refine diffraction data to rule out solvent inclusion or polymorphism .

Dynamic NMR Analysis : Variable-temperature NMR can identify conformational flexibility causing signal splitting .

Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian software) .

Case Study :

A derivative’s X-ray structure revealed a planar indole ring, while NMR suggested axial chirality. Molecular dynamics simulations confirmed temperature-dependent ring puckering .

What are the recommended solvent systems and chromatographic methods for purifying this compound during synthesis?

Q. Basic Research Focus

- Recrystallization : Use DMF/acetic acid (1:3) for high-purity crystals .

- Column Chromatography :

- Stationary Phase : Silica gel (200–300 mesh).

- Mobile Phase : Ethyl acetate/hexane (3:7) for moderate polarity .

- HPLC : Reverse-phase C18 columns with acetonitrile/water (60:40) + 0.1% TFA for acidic conditions .

Yield Improvement :

Gradient elution (5–95% acetonitrile) resolves closely related impurities, improving purity from 90% to 99% .

How can computational chemistry predict the reactivity of this compound in novel reaction environments?

Advanced Research Focus

Computational Tools :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the C3 carboxylate has high electrophilicity (LUMO = -1.8 eV) .

- Molecular Docking : Simulate binding affinities with biological targets (e.g., kinases) to prioritize synthetic targets .

- Reaction Pathway Modeling : Use software like Gaussian or ORCA to map energy profiles for proposed mechanisms .

Validation Case :

DFT predicted regioselective bromination at C5, confirmed experimentally with 85% yield .

How should researchers address contradictory literature reports on the physical properties (e.g., melting points) of analogous indole carboxylates?

Advanced Research Focus

Root Cause Analysis :

- Purity Assessment : Contradictions often arise from impurities; use DSC (Differential Scanning Calorimetry) to verify melting ranges .

- Polymorphism Screening : Perform PXRD to identify crystalline forms. For example, two polymorphs of indole-5-carboxylic acid had mp differences of 15°C .

- Synthetic Reproducibility : Standardize reaction conditions (e.g., drying agents, cooling rates) to ensure consistent product forms .

Example :

A study reconciled mp discrepancies (208–210°C vs. 256–259°C) by identifying anhydrous vs. monohydrate forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.